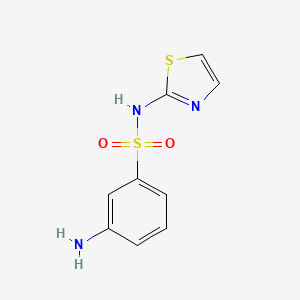

3-氨基-N-(噻唑-2-基)苯磺酰胺

描述

“3-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as aminobenzenesulfonamides . These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base, 4-{[(E)-Phenylmethylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide (PTSA) was prepared by a reaction between benzaldehyde and sulphathiazole . Another compound, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, was obtained from N-phenyl-N-thiocarbamoyl-β-alanine and monochloroacetic acid .Molecular Structure Analysis

The molecular structure of “3-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide” consists of a benzenesulfonamide moiety with an amine group attached to the benzene ring and a thiazole ring attached to the nitrogen of the sulfonamide group .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide” include a molecular weight of 255.32, a melting point of 190-192°C, and it appears as a powder at room temperature .科学研究应用

- 研究人员探索了该化合物的抗菌潜力。 其结构特征使其成为对抗细菌感染的有希望的候选者 。进一步的研究可以集中在优化其功效和了解其作用机制上。

- 该化合物的结构为药物设计提供了机会。研究人员已经研究了它作为新型抗菌剂支架的潜力。 组合方法涉及对其噻唑环或磺酰胺基团的修饰,可以产生具有增强的活性的新衍生物 。

- 研究已经检查了该化合物与双链鱼精DNA(dsFS-DNA)的相互作用。 它表现出沟结合行为,其结合常数为 10^4 M^−1 量级 。了解其 DNA 结合特性可以为基因治疗或诊断中的应用提供信息。

- 该化合物的磺酰胺部分可以与金属离子配位。研究人员已经使用该配体合成了 Co(II)、Ni(II) 和 Cu(II) 配合物。 这些配合物表现出生物活性,并且可能作为抗菌剂或催化剂具有潜力 。

- 研究该化合物与肽的相互作用可以带来新的应用。 肽-药物复合物可能在药物递送、靶向特定组织或调节生物通路中找到应用 。

- Sigma-Aldrich 将该化合物提供给早期发现研究人员,作为稀有和独特化学品集合的一部分。 虽然没有分析数据,但研究人员可以独立探索其性质和应用 。

抗菌活性

药物设计和组合策略

DNA 结合和相互作用

生物活性金属配合物

肽络合

稀有和独特的化学品集合

安全和危害

作用机制

Target of Action

It’s known that similar compounds have shown antibacterial activity .

Mode of Action

It’s suggested that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

It’s suggested that molecules containing a thiazole ring may activate or stop the biochemical pathways .

Pharmacokinetics

One study suggests that a similar compound has good drug-likeness properties .

Result of Action

It’s suggested that similar compounds display potent antibacterial activity against both gram-negative and gram-positive bacteria .

Action Environment

It’s suggested that the antibacterial activity of similar compounds can be enhanced when used in conjunction with a cell-penetrating peptide .

生化分析

Biochemical Properties

It is known that thiazole derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Cellular Effects

Preliminary studies suggest that it may have potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Molecular Mechanism

It is known that thiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Metabolic Pathways

It is known that thiazole derivatives can be metabolized in the liver, with cytochrome P450 3A4 playing a role in their biotransformation .

Transport and Distribution

It has been suggested that the compound may be subject to P-glycoprotein-mediated excretion from the intestine of rats .

属性

IUPAC Name |

3-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S2/c10-7-2-1-3-8(6-7)16(13,14)12-9-11-4-5-15-9/h1-6H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBMOWNPZUTOKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2581262.png)

![7-benzyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2581266.png)

![13-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2581267.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2581269.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2581270.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2581274.png)

![methyl 4-{[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzoate](/img/structure/B2581275.png)